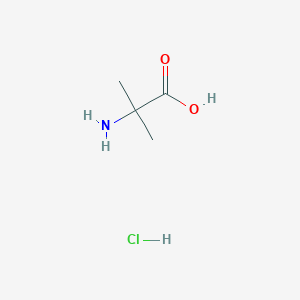

アミノイソ酪酸塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alpha-Aminoisobutyric acid, hydrochloride is a useful research compound. Its molecular formula is C4H10ClNO2 and its molecular weight is 139.58. The purity is usually 95%.

BenchChem offers high-quality alpha-Aminoisobutyric acid, hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Aminoisobutyric acid, hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

アミノ酸輸送系A基質

メチルα-アミノイソ酪酸塩(MAIB)は、アミノ酸輸送系Aの特異的な基質として機能します。このシステムは、細胞膜を介したアミノ酸の輸送を担当しています。 研究者は、MAIBを使用して、この輸送系の速度論、調節、および特異性を研究しています .

フォールダメーにおけるコンフォメーション解析

科学的研究において、α-アミノイソ酪酸(Aib)は、フォールダメー—明確な二次構造を持つペプチド様分子—を設計するための貴重な構成要素です。 ラマン、ラマン光学活性(ROA)、赤外(IR)、および振動円二色性(VCD)分光法などの技術が、溶液中のAibフォールダメーのコンフォメーション的優先度とそのバイレイヤーとの相互作用を分析するために使用されてきました .

作用機序

Target of Action

It has been suggested that it may interact withCorticoliberin and Pro-neuropeptide Y in humans .

Mode of Action

It is known to be a strong helix inducer in peptides due to the Thorpe–Ingold effect of its gem-di methyl group . This property allows it to influence the structure of peptides, potentially affecting their function .

Biochemical Pathways

Aminoisobutyric acid hydrochloride is a metabolite of branched-chain amino acids (BCAA). It has been found to activate the AMPK/Nrf-2 pathway , which is known to prevent ferroptosis and ameliorate lung ischemia-reperfusion injury . It is also involved in the synthesis of peptides through ribosomal elongation .

Pharmacokinetics

It is known that the compound is soluble in water , which could influence its absorption and distribution in the body.

Result of Action

The result of Aminoisobutyric acid hydrochloride’s action is largely dependent on its role as a strong helix inducer in peptides . This property can influence the structure and function of peptides, potentially leading to various biological effects. For instance, it has been found to prevent ferroptosis and ameliorate lung ischemia-reperfusion injury .

Action Environment

The action of Aminoisobutyric acid hydrochloride can be influenced by various environmental factors. For instance, its solubility in water could affect its absorption and distribution in the body.

生化学分析

Biochemical Properties

Aminoisobutyric acid hydrochloride is a strong helix inducer in peptides due to the Thorpe–Ingold effect of its gem-di-methyl group . It is compatible with ribosomal elongation of peptide synthesis .

Cellular Effects

Aminoisobutyric acid hydrochloride has been shown to have anti-inflammatory effects and induce fatty acid oxidation . It can inhibit inflammation and insulin resistance in adipocytes through an AMPK-dependent signaling pathway .

Molecular Mechanism

The molecular mechanism of Aminoisobutyric acid hydrochloride involves the activation of the AMPK/Nrf-2 signaling pathway . This activation leads to the up-regulation of the expressions of GPX4 and SLC7A11, thereby protecting against I/R-induced increase in ROS and ferroptosis in the lung .

Temporal Effects in Laboratory Settings

The stability of amino acids, including Aminoisobutyric acid hydrochloride, in human serum following different preprocessing and pre-storage procedures has been investigated

Dosage Effects in Animal Models

In animal models, Aminoisobutyric acid hydrochloride has shown protective effects against lung ischemia-reperfusion injury . Mice with lung I/R injury were pre-treated or post-treated with Aminoisobutyric acid hydrochloride (150 mg/kg/day), given by gavage or intraperitoneal injection .

Metabolic Pathways

Aminoisobutyric acid hydrochloride is a natural metabolite of valine . It is produced in skeletal muscle during exercise and can increase circulating concentrations .

Transport and Distribution

The transport of amino acids, including Aminoisobutyric acid hydrochloride, is very important for brain function

特性

IUPAC Name |

2-amino-2-methylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-4(2,5)3(6)7;/h5H2,1-2H3,(H,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHPUEPQOHXZSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。